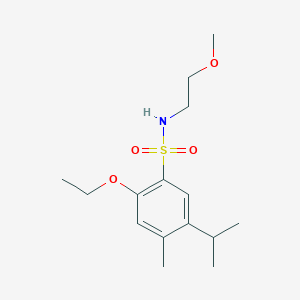

2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

2-ethoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4S/c1-6-20-14-9-12(4)13(11(2)3)10-15(14)21(17,18)16-7-8-19-5/h9-11,16H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTXOVAQAVLBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-4-methylbenzenesulfonyl chloride and 2-methoxyethylamine.

Reaction Conditions: The sulfonyl chloride is reacted with 2-methoxyethylamine in the presence of a base like triethylamine to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects observed.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Role of the 2-Methoxyethyl Group

Antifungal Boronic Acid Derivatives

- Compound: [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid

- Key Features : 2-methoxyethyl group linked to a boronic acid scaffold.

- Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3 at 1 µM, outperforming trichostatin A (1.5 µM) in appressorium inhibition assays .

- Comparison : The 2-methoxyethyl group in both compounds may enhance solubility and target binding. However, the benzenesulfonamide core of the target compound likely confers different pharmacokinetic profiles compared to boronic acids.

Nucleotide Analogs in SPINRAZA

- Compound : All-P-ambo-2'-O-(2-methoxyethyl)-modified oligonucleotide

- Key Features : 2'-O-(2-methoxyethyl) groups in a therapeutic oligonucleotide.

- Application : Used in spinal muscular atrophy (SMA) treatment to improve nuclease resistance and cellular uptake .

- Comparison : The 2-methoxyethyl group in both compounds serves to enhance stability and bioavailability, suggesting its utility in diverse drug classes.

Organotin(IV) Dithiocarbamates

- Compound : Triphenyltin(IV) (2-methoxyethyl) methyldithiocarbamate

- Key Features: 2-methoxyethyl substituent in an organotin complex.

- Comparison : The 2-methoxyethyl group may modulate ligand-metal interactions, differing from the sulfonamide’s role in hydrogen bonding.

Sulfonamide-Based Analogs

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Key Features : Sulfonamide linked to a pyrimidine core with isopropyl and fluorophenyl groups.

- Activity : Structural analogs of this type are often explored as kinase inhibitors due to sulfonamide’s hydrogen-bonding capacity .

- Comparison : The isopropyl group in both compounds may enhance hydrophobic interactions with protein targets, though the pyrimidine ring in this analog introduces distinct electronic effects.

Phosphonate Esters with 2-Methoxyethyl Groups

- Compound : Bis(2-methoxyethyl) methylphosphonate

- Key Features : Phosphonate ester with dual 2-methoxyethyl chains.

- Application: Used as a solvent or plasticizer, highlighting the group’s versatility in non-pharmacological roles .

- Comparison : Unlike the target compound, this phosphonate lacks a sulfonamide moiety, emphasizing the 2-methoxyethyl group’s adaptability across chemical classes.

Data Table: Structural and Functional Comparison

Activité Biologique

2-Ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide compound with potential biological activity. Sulfonamides are known for their antibacterial properties and are widely utilized in medicinal chemistry. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is , with a molar mass of approximately 325.45 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity. The presence of ethoxy, isopropyl, and methoxyethyl groups contributes to its unique properties and reactivity.

The primary mechanism of action for sulfonamides involves the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts the production of folate, leading to bacterial growth inhibition or death. Additionally, modifications in the side chains of sulfonamides can significantly affect their binding affinity and selectivity towards target enzymes, enhancing their therapeutic potential.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The efficacy often varies based on structural modifications and the specific bacterial target.

Cytotoxicity Studies

Cytotoxicity assessments in various cell lines have revealed that certain sulfonamide derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds structurally related to 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide have demonstrated IC50 values indicating effective cytotoxicity against specific cancer cell lines.

Case Studies

- Inhibition of Dihydropteroate Synthase : A study investigating the inhibitory effects of sulfonamides on dihydropteroate synthase showed that modifications in the side chains led to varying levels of inhibition across different bacterial strains. The compound demonstrated competitive inhibition with an IC50 value indicative of strong binding affinity to the enzyme.

- Cytotoxicity in Cancer Cells : In vitro studies using B16F10 melanoma cells treated with sulfonamide derivatives revealed dose-dependent cytotoxic effects, with IC50 values ranging from 1 to 10 µM depending on the specific derivative used.

Table 1: Biological Activity Data

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| 2-Ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide | 5 | Dihydropteroate Synthase | Antimicrobial |

| Similar Sulfonamide Derivative | 3 | Dihydropteroate Synthase | Antimicrobial |

| Similar Sulfonamide Derivative | 7 | B16F10 Cancer Cells | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.